4-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(4-fluorophenyl)-4-oxobutanamide
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Overview
Description
3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
The synthesis of 3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE typically involves the condensation reaction between an appropriate hydrazine or hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating to facilitate the formation of the Schiff base.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific temperatures.
Scientific Research Applications
3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds with transition metals, which can serve as models for biologically important species.
Medicine: It is explored for its pharmacological properties, including potential use as therapeutic agents.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can form stable complexes with transition metals, which can then interact with biological molecules. The pathways involved in its action include inhibition of enzyme activity and modulation of biochemical processes .
Comparison with Similar Compounds
Similar compounds to 3-{N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-FLUOROPHENYL)PROPANAMIDE include other Schiff base hydrazones derived from different aldehydes or ketones. These compounds share similar structural features but differ in their specific substituents, which can affect their chemical and biological properties. Examples of similar compounds include:
- N’-[(E)-(2,3-DIMETHOXYPHENYL)METHYLIDENE]-3-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANOHYDRAZIDE
- N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
These compounds highlight the diversity and potential of Schiff base hydrazones in various scientific and industrial applications.
Properties
Molecular Formula |
C19H20FN3O4 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]-N-(4-fluorophenyl)butanediamide |
InChI |
InChI=1S/C19H20FN3O4/c1-26-16-7-8-17(27-2)13(11-16)12-21-23-19(25)10-9-18(24)22-15-5-3-14(20)4-6-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+ |
InChI Key |
DVUHFOQENHBFRL-CIAFOILYSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
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